(R)-Ethyl 3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate
Overview
Description
(R)-Ethyl 3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate is an organic compound featuring a unique assembly of chemical structures. With a molecular framework that includes a thiazolidine ring and a pyrrolidine-2-carbonyl moiety, it boasts of unique reactivity and applications in various fields of science.
Mechanism of Action
Target of Action
The primary targets of ®-Ethyl 3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate are proteins with N-terminal cysteine . These proteins are naturally present in cells and play a crucial role in various cellular processes .
Mode of Action
This compound interacts with its targets through a bioorthogonal reaction known as thiazolidine formation . This reaction involves the condensation of 1,2-aminothiols (present in proteins as N-terminal cysteine) and aldehydes to form thiazolidine .
Biochemical Pathways
The formation of thiazolidine affects the biochemical pathways involving proteins with N-terminal cysteine . The reaction results in the coupling of biomolecules, which can influence various cellular processes .
Pharmacokinetics
The reaction kinetics between 1,2-aminothiols and aldehydes are fast and efficient at a broad range of ph (ph = 5–9) with millimolar concentrations of the substrates . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of ®-Ethyl 3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate is the formation of a thiazolidine product . This product remains stable under physiological conditions . The formation of this product can lead to the coupling of biomolecules, which can have various effects at the molecular and cellular levels .
Action Environment
The action of ®-Ethyl 3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate is influenced by environmental factors such as pH and the presence of other nucleophiles . The reaction between aliphatic aldehydes and 1,2-aminothiols is fast and efficient at a broad range of pH (pH = 5–9) with millimolar concentrations of the substrates . Other nucleophiles, such as glutathione present in the milieu, can potentially interfere with the reaction .
Biochemical Analysis
Biochemical Properties
The compound ®-Ethyl 3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate is involved in reactions with 1,2-aminothiols, which are naturally present in proteins as N-terminal cysteine . This reaction is fast and efficient at a broad range of pH (pH = 5–9) with millimolar concentrations of the substrates .
Molecular Mechanism
The molecular mechanism of ®-Ethyl 3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate involves a reaction with 1,2-aminothiols to form a thiazolidine product . This reaction is believed to occur due to the protonation/deprotonation of the amino group .
Temporal Effects in Laboratory Settings
The reaction between ®-Ethyl 3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate and 1,2-aminothiols is fast, occurring within 30 minutes . This suggests that the compound could have immediate effects in laboratory settings.
Metabolic Pathways
Its reaction with 1,2-aminothiols suggests potential involvement in protein-related metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-Ethyl 3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate generally starts with the preparation of key intermediates such as thiazolidine and 5-oxopyrrolidine-2-carbonyl derivatives. The process typically involves a series of condensation reactions, where ethyl esters are incorporated under controlled temperatures and catalytic conditions.
Industrial Production Methods: For industrial-scale production, the synthesis route is optimized to maximize yield and efficiency. This involves the use of robust catalysts, precise temperature control, and high-purity reactants. The reactions are often carried out in batch reactors under an inert atmosphere to prevent any side reactions.
Chemical Reactions Analysis
Types of Reactions: (R)-Ethyl 3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate undergoes a variety of reactions including oxidation, reduction, and substitution. The thiazolidine ring is particularly reactive towards nucleophiles, while the pyrrolidine moiety can participate in electrophilic aromatic substitution.
Common Reagents and Conditions: The compound reacts with reagents like sodium borohydride for reductions, and m-chloroperbenzoic acid for oxidation. Reactions typically occur under mild conditions, often requiring a solvent such as ethanol or dichloromethane to stabilize intermediate species.
Major Products Formed: The major products formed from these reactions include reduced or oxidized forms of the compound, with functional group modifications on the thiazolidine or pyrrolidine rings depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is utilized in organic synthesis as a building block for constructing more complex molecules. Its unique structural features make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, (R)-Ethyl 3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate is explored for its potential as an enzyme inhibitor due to its structural mimicry of natural substrates. This makes it a candidate in the study of enzyme kinetics and mechanisms.
Medicine: The compound's derivatives are investigated for potential therapeutic effects, particularly in the treatment of conditions involving oxidative stress and inflammation. Its ability to modulate biological pathways is a focal point of medicinal chemistry research.
Industry: In industrial applications, the compound is used in the development of specialized polymers and materials. Its reactivity and stability under various conditions make it suitable for creating materials with specific mechanical or chemical properties.
Comparison with Similar Compounds
Compared to similar compounds like ethyl thiazolidine-4-carboxylate and pyrrolidine-2-carboxylate derivatives, (R)-Ethyl 3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate stands out due to its dual functionality and the presence of both thiazolidine and pyrrolidine rings. This duality grants it unique reactivity and versatility in various applications.
Similar Compounds Include:
Ethyl thiazolidine-4-carboxylate
Pyrrolidine-2-carboxylate derivatives
Thiazolidine-4-carboxylate esters
And there you have it! Dive into the remarkable world of this compound and enjoy exploring its myriad applications and fascinating chemical properties. What's next on your list?
Properties
IUPAC Name |
ethyl (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-2-17-11(16)8-5-18-6-13(8)10(15)7-3-4-9(14)12-7/h7-8H,2-6H2,1H3,(H,12,14)/t7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMOYCRECBXXPV-YUMQZZPRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSCN1C(=O)C2CCC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CSCN1C(=O)[C@@H]2CCC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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